(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid
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Overview
Description
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of propionic acid, featuring a naphthalene ring and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is often used in peptide synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthalene ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine. The process may involve multiple steps, including the formation of intermediates and purification through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while substitution reactions can produce various amides or esters.
Scientific Research Applications
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The naphthalene ring provides structural stability and can participate in π-π interactions, enhancing the compound’s binding affinity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid: Similar structure but with the naphthalene ring in a different position.
Fmoc-3-amino-2-(phenylmethyl)-propionic acid: Contains a phenyl ring instead of a naphthalene ring.
Fmoc-3-amino-2-(benzyl)-propionic acid: Features a benzyl group instead of a naphthalene ring.
Uniqueness
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is unique due to the presence of the naphthalene ring at the 1-position, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific structural features, such as in the design of peptide-based drugs and materials.
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPMNQVPJSSLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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